Cas no 1105233-10-0 (N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide structure
1105233-10-0 structure
Product name:N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide
CAS No:1105233-10-0
MF:C21H23N5OS
MW:393.505222558975
CID:5915609
PubChem ID:30866903

N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
    • AKOS024512362
    • VU0646361-1
    • F5528-0915
    • N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
    • 1105233-10-0
    • N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
    • N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide
    • Inchi: 1S/C21H23N5OS/c1-14-5-3-4-6-17(14)18-7-8-19(25-24-18)26-11-9-16(10-12-26)20(27)23-21-22-15(2)13-28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,27)
    • InChI Key: PIGFOGHBZFMILY-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=CC=C3C)C=C2)CCC(C(NC2=NC(C)=CS2)=O)CC1

Computed Properties

  • Exact Mass: 393.16233155g/mol
  • Monoisotopic Mass: 393.16233155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 99.2Ų

N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5528-0915-5μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
5μmol
$94.5 2023-09-09
Life Chemicals
F5528-0915-40mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
40mg
$210.0 2023-09-09
Life Chemicals
F5528-0915-2μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
2μmol
$85.5 2023-09-09
Life Chemicals
F5528-0915-4mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
4mg
$99.0 2023-09-09
Life Chemicals
F5528-0915-5mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
5mg
$103.5 2023-09-09
Life Chemicals
F5528-0915-10mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
10mg
$118.5 2023-09-09
Life Chemicals
F5528-0915-15mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
15mg
$133.5 2023-09-09
Life Chemicals
F5528-0915-25mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
25mg
$163.5 2023-09-09
Life Chemicals
F5528-0915-3mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
3mg
$94.5 2023-09-09
Life Chemicals
F5528-0915-20μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105233-10-0
20μmol
$118.5 2023-09-09

Additional information on N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide

Comprehensive Overview of N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105233-10-0)

The compound N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide, identified by its CAS number 1105233-10-0, is a sophisticated small molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its intricate structure combining a thiazole ring, pyridazine core, and piperidine moiety, this compound exemplifies the convergence of heterocyclic chemistry and targeted therapeutic design. Researchers are particularly interested in its potential as a modulator of biological pathways, given its unique pharmacophore features.

In recent years, the scientific community has focused on small-molecule inhibitors and kinase modulators, areas where 1105233-10-0 may hold promise. Its structural attributes align with current trends in precision medicine and personalized therapeutics, making it a subject of study for conditions requiring targeted intervention. The pyridazine scaffold, in particular, is known for its versatility in drug design, often contributing to enhanced binding affinity and metabolic stability.

The thiazole component of this compound is another critical feature, as this heterocycle is frequently employed in pharmaceuticals for its bioisosteric properties and ability to improve pharmacokinetics. Coupled with the piperidine-carboxamide segment, the molecule exhibits a balanced profile of lipophilicity and solubility, which is crucial for oral bioavailability—a key consideration in modern drug development. These characteristics position N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide as a compelling candidate for further investigation.

From a synthetic chemistry perspective, the preparation of CAS 1105233-10-0 involves multi-step organic transformations, highlighting the importance of cross-coupling reactions and amide bond formation. These methodologies are central to contemporary medicinal chemistry workflows, reflecting broader industry demands for efficient and scalable synthetic routes. The compound’s molecular weight and functional group diversity also make it a valuable reference standard for analytical laboratories specializing in HPLC, LC-MS, and NMR characterization.

Beyond its chemical properties, the interest in 1105233-10-0 is driven by its potential applications in addressing unmet medical needs. For instance, the rise of chronic inflammatory diseases and neurodegenerative disorders has spurred demand for novel therapeutic agents. While the exact mechanism of action of this compound remains under study, its structural resemblance to known enzyme inhibitors suggests possible utility in modulating signaling cascades implicated in these conditions.

Another relevant angle is the growing emphasis on computational drug design and AI-driven molecule optimization. Researchers leveraging molecular docking and QSAR modeling may find N-(4-methyl-1,3-thiazol-2-yl)-1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carboxamide an intriguing case study due to its hybrid architecture. Such computational approaches can accelerate the identification of derivative compounds with improved efficacy and safety profiles.

In summary, CAS 1105233-10-0 represents a convergence of innovative chemistry and therapeutic potential. Its multifaceted structure, combined with the industry’s shift toward targeted therapies and high-throughput screening, underscores its relevance in both academic and industrial research settings. As the scientific community continues to explore its applications, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals.

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